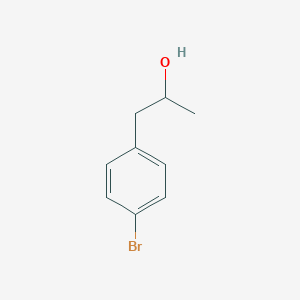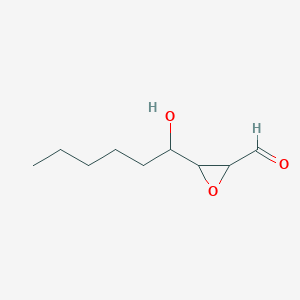
2,3-Epoxy-4-hydroxynonanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Epoxy-4-hydroxynonanal (EHNA) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. EHNA is a potent inhibitor of the enzyme adenosine deaminase (ADA), which plays a crucial role in purine metabolism. ADA is responsible for the breakdown of adenosine to inosine, a process that is essential for the regulation of cellular adenosine levels. EHNA has been shown to modulate the activity of ADA, leading to a range of biological effects that have been studied in detail.
Mécanisme D'action
2,3-Epoxy-4-hydroxynonanal exerts its biological effects by inhibiting the activity of ADA, an enzyme that plays a crucial role in purine metabolism. ADA is responsible for the breakdown of adenosine to inosine, a process that is essential for the regulation of cellular adenosine levels. 2,3-Epoxy-4-hydroxynonanal has been shown to modulate the activity of ADA by binding to the enzyme's active site, leading to a range of biological effects.
Effets Biochimiques Et Physiologiques
2,3-Epoxy-4-hydroxynonanal has been shown to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, inflammation, and cardiovascular diseases, 2,3-Epoxy-4-hydroxynonanal has also been shown to modulate the activity of the immune system. 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the production of cytokines by T cells, suggesting that it may have potential as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Epoxy-4-hydroxynonanal has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2,3-Epoxy-4-hydroxynonanal has also been extensively studied, and its effects have been well characterized. However, 2,3-Epoxy-4-hydroxynonanal also has some limitations. It is a potent inhibitor of ADA, which may limit its use in experiments that require the activity of this enzyme. In addition, 2,3-Epoxy-4-hydroxynonanal may have off-target effects that need to be carefully considered when designing experiments.
Orientations Futures
2,3-Epoxy-4-hydroxynonanal has several potential future directions for research. One area of interest is the development of 2,3-Epoxy-4-hydroxynonanal analogs that may have improved efficacy or reduced off-target effects. Another area of interest is the use of 2,3-Epoxy-4-hydroxynonanal in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the potential use of 2,3-Epoxy-4-hydroxynonanal as a diagnostic tool for diseases that involve the dysregulation of ADA activity is an area of ongoing research.
Méthodes De Synthèse
2,3-Epoxy-4-hydroxynonanal can be synthesized using a variety of methods, including the reaction of 4-hydroxynonanal with epichlorohydrin in the presence of a base. The resulting product can be purified using column chromatography to obtain pure 2,3-Epoxy-4-hydroxynonanal. Other methods for the synthesis of 2,3-Epoxy-4-hydroxynonanal have also been reported in the literature.
Applications De Recherche Scientifique
2,3-Epoxy-4-hydroxynonanal has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the growth of cancer cells by modulating the activity of ADA. In addition, 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. 2,3-Epoxy-4-hydroxynonanal has also been shown to have a range of cardiovascular effects, including the modulation of vascular smooth muscle tone and the inhibition of platelet aggregation.
Propriétés
Numéro CAS |
118354-84-0 |
|---|---|
Nom du produit |
2,3-Epoxy-4-hydroxynonanal |
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-(1-hydroxyhexyl)oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3 |
Clé InChI |
RWEZZEBPLLEJBN-UHFFFAOYSA-N |
SMILES |
CCCCCC(C1C(O1)C=O)O |
SMILES canonique |
CCCCCC(C1C(O1)C=O)O |
Synonymes |
2,3-epoxy-4-hydroxynonanal 2,3-epoxy-4-hydroxynonanal, (2alpha,3beta(R*)), (+-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



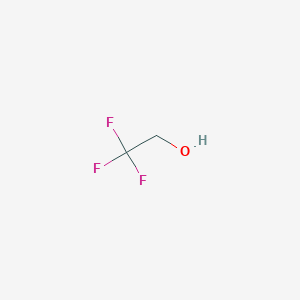
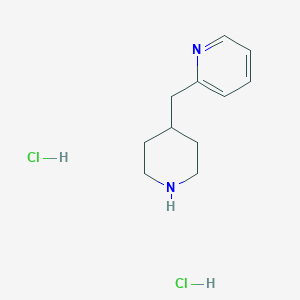
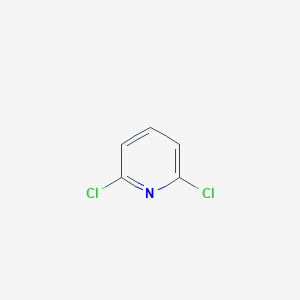
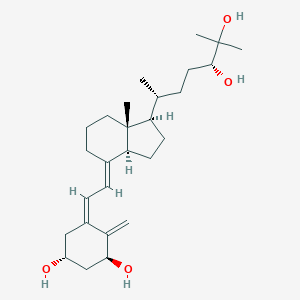
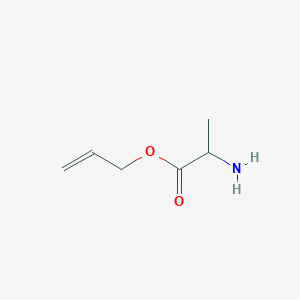
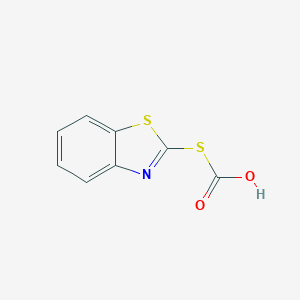
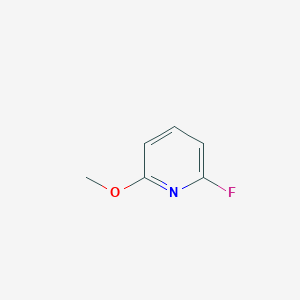
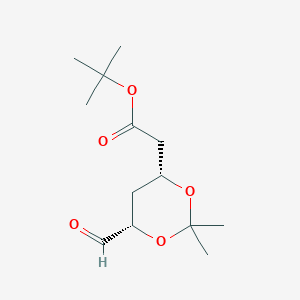
![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)
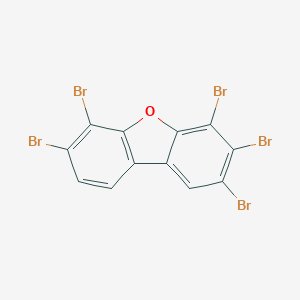
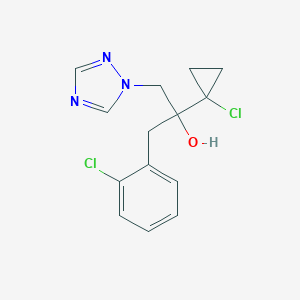
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)
